Febuxostat Acyl Glucuronide
CAS No.: 1351692-92-6
Cat. No.: VC0527828
Molecular Formula: C22H24N2O9S
Molecular Weight: 492.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351692-92-6 |
---|---|
Molecular Formula | C22H24N2O9S |
Molecular Weight | 492.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 |
Standard InChI Key | ZRXRMGPMLDOOKN-FVMGUFKOSA-N |
Isomeric SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Identification
Febuxostat Acyl Glucuronide is a conjugate metabolite with the molecular formula C22H24N2O9S and a molecular weight of 492.5 g/mol . The compound maintains the thiazole core structure of the parent febuxostat molecule with the addition of a glucuronic acid moiety. The IUPAC name of this metabolite is (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . This systematic name reflects the complex stereochemical arrangement and functional groups present in the molecule.
Several synonyms exist for this compound in scientific literature, including:
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Febuxostat Acyl-beta-D-glucuronide
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Febuxostat Acyl-b-D-glucuronide
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2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate ss-D-Glucopyranuronic Acid
Structural Features
The structural characteristics of Febuxostat Acyl Glucuronide derive from its parent compound febuxostat, which is a thiazolecarboxylic acid derivative described chemically as 2-[3-cyano-4-(2-methylpropoxy)-phenyl]-4-methylthiazole-5-carboxylic acid . The molecule contains several key functional groups:
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A central thiazole ring with methyl substitution at position 4
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A 3-cyano-4-isobutoxyphenyl group attached to the thiazole
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A carboxylic acid group that forms the linkage point to the glucuronic acid
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A beta-D-glucuronic acid moiety attached via an ester bond
Table 1: Key Physicochemical Properties of Febuxostat Acyl Glucuronide
Property | Value |
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Molecular Formula | C22H24N2O9S |
Molecular Weight | 492.5 g/mol |
Stereochemistry | Contains multiple stereocenters (2S,3S,4S,5R,6S) |
Functional Groups | Cyano, ether, thiazole, carboxylic acid, hydroxyl |
Conjugation Type | Acyl glucuronide (ester linkage) |
Formation and Metabolism
Enzymatic Pathways
Febuxostat Acyl Glucuronide is primarily formed in the liver through conjugation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes . The formation of this metabolite represents a major biotransformation pathway for febuxostat, accounting for approximately 22-44% of the metabolism of the total administered dose . The conjugation occurs at the carboxylic acid functional group of febuxostat.
The specific UGT enzymes involved in the formation of Febuxostat Acyl Glucuronide have been identified as UGT1A1, UGT1A3, UGT1A9, and UGT2B7 . These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to febuxostat, resulting in the formation of the acyl glucuronide metabolite. This enzymatic pathway represents an important detoxification and elimination mechanism for febuxostat.
Metabolic Profile
The metabolism of febuxostat occurs through multiple pathways, with glucuronidation being the predominant route. In addition to acyl glucuronidation, febuxostat undergoes oxidation reactions mediated by Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C8, CYP2C9, and non-P450 enzymes . These oxidation reactions account for approximately 2-8% of the metabolism of the total dose administered and result in the formation of pharmacologically active metabolites 67M-1, 67M-2, and 67M-4 .
The metabolic profile of febuxostat can be summarized as follows:
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Acyl glucuronidation (22-44% of dose): Formation of Febuxostat Acyl Glucuronide
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Oxidation (2-8% of dose): Formation of 67M-1, 67M-2, and 67M-4 metabolites
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Further conjugation: These oxidative metabolites can undergo subsequent glucuronidation and sulfation
Pharmacokinetics
Elimination and Excretion
Febuxostat Acyl Glucuronide plays a significant role in the elimination pathway of febuxostat. Following oral administration of 80 mg radiolabeled febuxostat, approximately 49% of the dose was recovered in the urine . Of this urinary excretion, about 3% represented unchanged febuxostat, while 30% accounted for the acyl glucuronide metabolite . This indicates that Febuxostat Acyl Glucuronide is a major elimination product.
The remaining dose was recovered in the feces (approximately 45%), where 12% accounted for unchanged febuxostat, 1% for the acyl glucuronide metabolite, and the remainder for other metabolites . The apparent mean terminal elimination half-life of febuxostat ranges from 5 to 8 hours , which would influence the formation and clearance kinetics of Febuxostat Acyl Glucuronide.
Table 2: Elimination Profile of Febuxostat and Its Metabolites
Elimination Route | Percentage of Dose | Components |
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Urinary Excretion | 49% | Unchanged febuxostat (3%), Acyl glucuronide (30%), Oxidative metabolites and conjugates (13%), Unidentified metabolites (3%) |
Fecal Excretion | 45% | Unchanged febuxostat (12%), Acyl glucuronide (1%), Oxidative metabolites and conjugates (25%), Unidentified metabolites (7%) |
Clinical Significance
Special Populations and Drug Interactions
The formation of Febuxostat Acyl Glucuronide involves UGT enzymes that are subject to genetic polymorphisms and potential drug interactions. Patients with altered UGT activity, such as those with certain genetic variants or liver impairment, might exhibit changes in the metabolism of febuxostat to its acyl glucuronide.
Analytical Considerations
Detection and Quantification
The detection and quantification of Febuxostat Acyl Glucuronide in biological samples typically involve sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods allow for the specific identification and quantification of the metabolite in complex biological matrices.
Future Research Directions
Knowledge Gaps and Opportunities
Despite the understanding of Febuxostat Acyl Glucuronide as a major metabolite, several aspects warrant further investigation:
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The potential pharmacological activity of Febuxostat Acyl Glucuronide itself
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The influence of genetic polymorphisms in UGT enzymes on febuxostat metabolism and efficacy
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The potential role of Febuxostat Acyl Glucuronide in rare adverse reactions
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Development of more sensitive and specific analytical methods for metabolite detection
Continued research in these areas would enhance our understanding of the clinical pharmacology of febuxostat and potentially inform personalized treatment approaches.
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